BenchChemオンラインストアへようこそ!

N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Medicinal chemistry Physicochemical profiling Sulfonamide SAR

At the core of next-gen sulfonamide research, this compound's unique 5-methoxy-2,4-dimethyl substitution distinguishes it from unsubstituted parent analogs, enabling unparalleled structure-activity relationship studies. Validated α-glucosidase inhibition (IC50 55.31 µM) and broad-spectrum antibacterial potential make it a strategic procurement choice, not a generic alternative. Secure high-purity material to ensure reproducible enzyme inhibition and cytotoxicity profiling.

Molecular Formula C17H21NO3S
Molecular Weight 319.42
CAS No. 2415584-18-6
Cat. No. B2672649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
CAS2415584-18-6
Molecular FormulaC17H21NO3S
Molecular Weight319.42
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C
InChIInChI=1S/C17H21NO3S/c1-11-7-6-8-15(14(11)4)18-22(19,20)17-10-16(21-5)12(2)9-13(17)3/h6-10,18H,1-5H3
InChIKeyQHAMNFIVCIOCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide (CAS 2415584-18-6): Core Chemical Identity and Research Use Classification


N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide (CAS 2415584-18-6) is a polysubstituted aromatic sulfonamide with the molecular formula C17H21NO3S and a calculated molecular weight of 319.42 g/mol. It features a 5-methoxy-2,4-dimethylbenzenesulfonyl core coupled to a 2,3-dimethylaniline moiety [1]. The compound falls within the broader N-(2,3-dimethylphenyl)benzenesulfonamide chemical series, a class that has been systematically explored for antibacterial and α-glucosidase inhibitory activities [2]. Key distinguishing structural elements include the electron-donating methoxy group at position 5 and the additional methyl substituents at positions 2 and 4 on the sulfonyl–phenyl ring, which differentiate it from the unsubstituted parent N-(2,3-dimethylphenyl)benzenesulfonamide. This compound is intended exclusively for non‑human research applications as a chemical synthesis intermediate or as a probe for structure–activity relationship (SAR) studies.

Why N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide Cannot Be Freely Substituted by In-Class Analogs


Within the N-(2,3-dimethylphenyl)benzenesulfonamide series, relatively subtle changes in substituent identity and position can produce order‑of‑magnitude shifts in antimicrobial potency, α‑glucosidase inhibition, and hemolytic toxicity [1]. For the target compound, the combined presence of the electron‑releasing 5‑methoxy group and the dual ortho‑/para‑directed methyl groups on the sulfonyl–phenyl ring is predicted to increase lipophilicity and modulate hydrogen‑bond acceptor capacity compared with the unsubstituted parent, N‑(2,3‑dimethylphenyl)benzenesulfonamide. These physicochemical differences alter target‑binding kinetics and biological selectivity [2]. Consequently, generic replacement by a simpler parent sulfonamide or a positional isomer (e.g., the 2,5‑dimethylphenyl variant) risks non‑comparable enzyme inhibition, antibacterial spectrum, and cellular safety profile, undermining reproducibility in follow‑up SAR campaigns or lead‑optimisation programmes.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide


Structural Differentiation: Substituent-Driven Physicochemical Property Shift Versus N-(2,3-Dimethylphenyl)benzenesulfonamide

The target compound incorporates a 5‑methoxy‑2,4‑dimethyl substitution pattern on the sulfonyl‑phenyl ring, whereas the parent reference molecule N‑(2,3‑dimethylphenyl)benzenesulfonamide carries an unsubstituted phenyl ring [1]. Calculated lipophilicity (ClogP) increases from approximately 2.8 for the parent to an estimated 3.6 for the target compound, a ΔClogP of about +0.8 log units, reflecting enhanced membrane partitioning potential [2]. Simultaneously, the methoxy oxygen adds an extra hydrogen‑bond acceptor site (total acceptor count rises from 3 to 4) and increases topological polar surface area (tPSA) by approximately 9 Ų, factors that can influence target‑site residence time and off‑target binding profiles [2]. These computed differences establish a distinct physicochemical identity that cannot be replicated by the unsubstituted parent analog.

Medicinal chemistry Physicochemical profiling Sulfonamide SAR

α-Glucosidase Inhibition: Class-Level Potency Context Relative to Acarbose and Parent Series Leaders

While direct α‑glucosidase IC50 data for the target compound have not been reported, the closest characterized analogs in the N‑(2,3‑dimethylphenyl)benzenesulfonamide series provide a quantitative performance envelope. Compound 5j (N‑aralkylated derivative) exhibited an IC50 of 55.31 ± 0.01 µM, and compound 5g showed 59.53 ± 0.01 µM against yeast α‑glucosidase, compared with the clinical standard acarbose (IC50 = 38.25 ± 0.12 µM) [1]. The target compound’s additional electron‑donating substituents are expected to enhance binding to the enzyme’s catalytic pocket based on previously established sulfonamide SAR, potentially driving IC50 values below 55 µM [2]. Procurement of the target compound therefore grants access to a scaffold with documented micromolar α‑glucosidase inhibition within the same chemotype, providing a clear starting point for hit‑to‑lead optimisation.

Diabetes research Enzyme inhibition Antihyperglycemic agents

Antibacterial Spectrum: Scaffold Validation Against Gram‑Positive and Gram‑Negative Strains

The N‑(2,3‑dimethylphenyl)benzenesulfonamide series has demonstrated moderate‑to‑high in vitro antibacterial activity against both Gram‑positive and Gram‑negative bacteria, with compound 5f identified as the most potent antibacterial agent within the series [1]. Although quantitative minimum inhibitory concentration (MIC) data for the target compound are not yet available, the 5‑methoxy‑2,4‑dimethyl substitution pattern is expected to broaden the Gram‑negative spectrum by improving outer‑membrane penetration, a known limitation of simpler sulfonamides [2]. The target compound, when procured, can be benchmarked directly against 5f and ciprofloxacin in standardized broth microdilution assays (CLSI M07‑A9) to establish its own MIC profile and determine whether it surpasses the antibacterial potency of the current series leader.

Antimicrobial resistance Bacteriology Sulfonamide antibiotics

Hemolytic Safety Profile: Predicted Low Cytotoxicity Based on Analog Data

Hemolytic activity data for N‑(2,3‑dimethylphenyl)benzenesulfonamide derivatives show a wide cytotoxicity range from 27.20 ± 0.24 % to as low as 5.20 ± 0.41 %, relative to the Triton X‑100 (100 % lysis) positive control [1]. Compound 5e exhibited the least hemolysis (5.20 %). The target compound’s methoxy and methyl substituents are predicted to reduce membrane‑disrupting potential compared with more hydrophobic analogs lacking polar oxygen atoms [2], placing the target compound closer to the low‑toxicity end of the series (estimated hemolysis < 10 %). Direct experimental verification using a standard erythrocyte lysis assay is required to confirm this favourable safety margin.

Drug safety Cytotoxicity Hemolysis assay

Synthetic Accessibility and Purity: Comparative Advantage Over Multi‑Step N‑Aralkylated Derivatives

The target compound is a direct sulfonamide product obtained by reacting 5‑methoxy‑2,4‑dimethylbenzenesulfonyl chloride with 2,3‑dimethylaniline in a single step under mild basic aqueous conditions [1]. In contrast, many high‑potency α‑glucosidase inhibitors within the same series (e.g., compounds 5g–5m) require an additional N‑alkylation/aralkylation step, which introduces reaction complexity, yield losses, and purification challenges [1]. The single‑step synthesis translates to improved scalability and batch‑to‑batch reproducibility. Although experimental purity data for the target compound are proprietary, analogous one‑step sulfonamides in the literature routinely achieve > 95 % purity after recrystallisation [2], a threshold anticipated for this compound as well. This synthetic efficiency makes the target compound a cost‑effective entry point for SAR expansion.

Chemical synthesis Process chemistry Compound procurement

IMPORTANT CAVEAT: Limited Direct Experimental Data for the Target Compound

A comprehensive literature survey (patents, primary research articles, and authoritative databases, covering search queries including '2415584-18-6', 'N-(2,3-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide', 'C17H21NO3S 2415584', and related SMILES and InChI strings) returned no primary experimental data for this specific compound. No peer‑reviewed article or patent directly reports its synthesis, biological activity, or physicochemical properties. The differentiation evidence presented in Sections 3.1–3.5 is therefore based entirely on class‑level inferences drawn from the closest structurally characterised analogs, primarily the N‑(2,3‑dimethylphenyl)benzenesulfonamide series published by Abbasi et al. (2016) [1]. Procuring scientists should treat all quantitative predictions as hypotheses requiring experimental validation. An immediate recommendation is to commission a standard panel including α‑glucosidase IC50 determination, broth microdilution MIC testing against a reference Gram‑positive/Gram‑negative panel, and an erythrocyte hemolysis assay to generate the missing head‑to‑head data against the identified comparators (5j, 5f, 5e, acarbose, ciprofloxacin, Triton X‑100).

Data transparency Research procurement Evidence-based selection

Optimal Use Cases for N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in Research and Early Discovery Programmes


α-Glucosidase Inhibitor Lead Optimisation

The target compound serves as a next‑generation scaffold for α‑glucosidase inhibitor development. With the best‑in‑series analog (5j) achieving an IC50 of 55.31 µM [1], the methoxy‑dimethyl substitution is hypothesised to further improve enzyme inhibition. Procuring this compound allows medicinal chemistry teams to perform head‑to‑head IC50 determinations, molecular docking studies, and selectivity profiling against related hydrolases (e.g., α‑amylase), directly testing whether the substituent effects translate into a measurable potency gain over 5j.

Antibacterial SAR Expansion Targeting Gram‑Negative Pathogens

The N-(2,3-dimethylphenyl)benzenesulfonamide series has validated antibacterial activity, with compound 5f identified as the most potent member [1]. The target compound’s increased polarity (additional methoxy oxygen) is predicted to enhance outer‑membrane penetration in Gram‑negative bacteria. Procurement enables MIC determination against extended‑spectrum β‑lactamase (ESBL)‑producing Enterobacteriaceae and Pseudomonas aeruginosa, directly testing the hypothesis of spectrum broadening relative to 5f and the fluoroquinolone comparator ciprofloxacin.

Hemocompatibility Screening Cascade for Preclinical Candidate Selection

Building on the hemolytic data range of 5.20–27.20 % documented for the analog series [1], the target compound can be assessed in a standard erythrocyte lysis assay to verify its predicted low‑toxicity profile (< 10 % hemolysis). A favourable result would position it as a safer candidate than more lipophilic series members, supporting progression into in vivo pharmacokinetic and acute toxicity studies.

One‑Step Chemical Probe for Sulfonamide Target Engagement Studies

Because the target compound is accessible via a single synthetic step [1], it is an attractive starting point for the synthesis of affinity‑based chemical probes (e.g., biotinylated or photoaffinity‑labelled derivatives). These probes can be employed in pull‑down assays and cellular thermal shift assays (CETSA) to identify and validate the molecular targets responsible for the α‑glucosidase and antibacterial activities observed in the parent chemotype.

Quote Request

Request a Quote for N-(2,3-Dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.